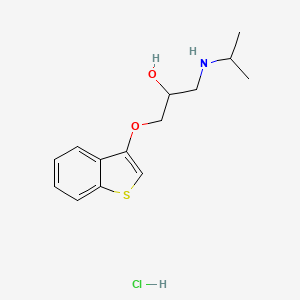
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a dioxaphospholane ring with a chloro and methoxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane typically involves the cyclization of appropriate precursors. One method starts with methyl 4-chloroacetoacetate, which undergoes cyclization with urea to form an intermediate. This intermediate is then reacted with a chlorinating reagent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The dioxaphospholane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphorus atom.
Hydrolysis Conditions: Acidic or basic aqueous solutions can hydrolyze the dioxaphospholane ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: The compound can be used in the synthesis of phosphorus-containing polymers and materials.
Biological Studies: The compound can be used to study the effects of phosphorus-containing compounds on biological systems
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane involves its reactivity with various nucleophiles and oxidizing agents. The chloro group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The dioxaphospholane ring can undergo hydrolysis, releasing phosphoric acid derivatives. These reactions can affect molecular targets and pathways in biological systems, influencing enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(methoxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a dioxaphospholane ring.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group and a boronic acid functional group.
Uniqueness
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
65534-00-1 |
|---|---|
Fórmula molecular |
C4H8ClO3P |
Peso molecular |
170.53 g/mol |
Nombre IUPAC |
2-chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8ClO3P/c1-6-2-4-3-7-9(5)8-4/h4H,2-3H2,1H3 |
Clave InChI |
NJKGGXIVXBWFTO-UHFFFAOYSA-N |
SMILES canónico |
COCC1COP(O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


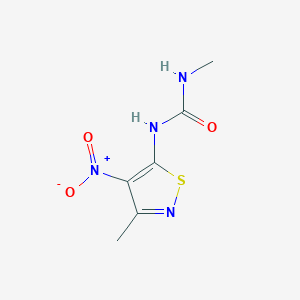

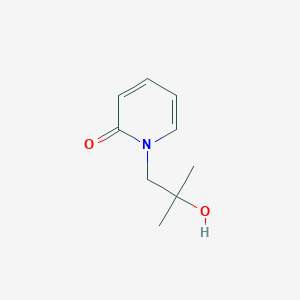
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)


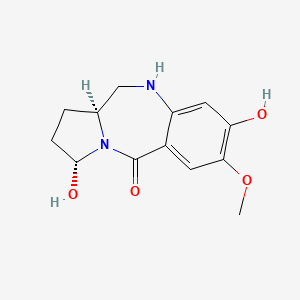

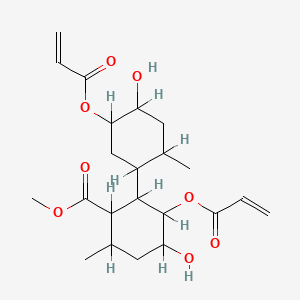
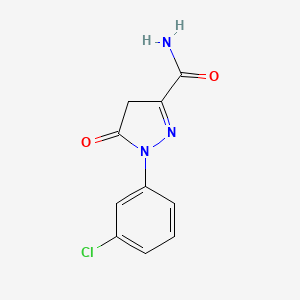
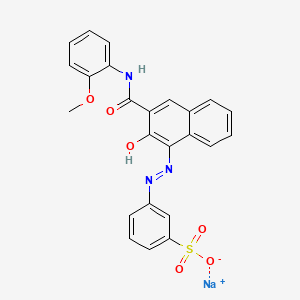
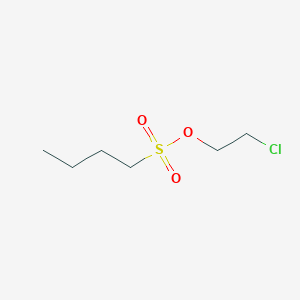
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
